1-(3-chloro-2-methylphenyl)ethan-1-amine

Description

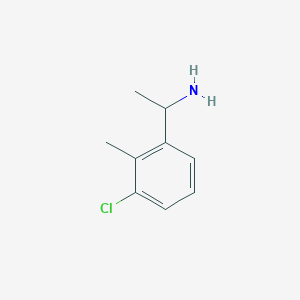

1-(3-Chloro-2-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research. The chlorine substituent introduces electron-withdrawing effects, while the methyl group contributes steric bulk, collectively influencing reactivity, solubility, and molecular interactions .

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

1-(3-chloro-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3 |

InChI Key |

HORZVKDMPQFKRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)ethan-1-amine can be achieved through several routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-chloro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts electronic and steric properties:

- 1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA): The 4-chloro substitution (para position) enhances symmetry in crystal packing, as observed in perovskite materials, where halogen interactions with inorganic layers are critical for stability .

- 1-(3-Chlorophenyl)ethan-1-amine : Lacking the 2-methyl group, this compound exhibits reduced steric hindrance, facilitating nucleophilic substitution reactions, as seen in its use to synthesize hybrid molecules with naproxen .

- (R)-1-(3-Chloro-4-Methylphenyl)ethan-1-amine hydrochloride : The 4-methyl group (meta to chlorine) increases hydrophobicity compared to the 2-methyl isomer, making it a chiral building block for drug candidates .

Table 1: Key Structural and Functional Comparisons

Research Findings and Challenges

- Structure-Activity Relationships (SAR) : In kinase inhibitors, meta-substituted chlorines improve potency over para-substituted analogs due to better alignment with hydrophobic pockets .

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving steric effects introduced by the 2-methyl group, aiding in crystal structure validation .

- Synthetic Challenges : Steric hindrance from the 2-methyl group may complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or bulky ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.